1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate
Brand Name: Vulcanchem
CAS No.: 306279-42-5
VCID: VC21409772
InChI: InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2
SMILES: C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Molecular Formula: C15H10N2O4S
Molecular Weight: 314.3g/mol

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate

CAS No.: 306279-42-5

Cat. No.: VC21409772

Molecular Formula: C15H10N2O4S

Molecular Weight: 314.3g/mol

* For research use only. Not for human or veterinary use.

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate - 306279-42-5

Specification

CAS No. 306279-42-5
Molecular Formula C15H10N2O4S
Molecular Weight 314.3g/mol
IUPAC Name 1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate
Standard InChI InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2
Standard InChI Key YIZUECJBVWAFTP-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Canonical SMILES C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Properties

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is an organic compound with significant research interest in medicinal chemistry. This section details its fundamental chemical properties and structural characteristics essential for understanding its behavior and applications.

Basic Chemical Information

The compound 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is identified by the CAS registry number 306279-42-5. It possesses a molecular formula of C15H10N2O4S with a corresponding molecular weight of 314.3 g/mol. The structure consists of a benzothiazole ring system connected to a 4-nitrobenzoate group through a methylene bridge. This unique structural arrangement contributes to its chemical reactivity and potential biological activities.

The compound's complete chemical identity is established through several standardized identifiers. Its IUPAC name, 1,3-benzothiazol-2-ylmethyl 4-nitrobenzoate, provides the systematic nomenclature following international chemical naming conventions. For computational and database purposes, the compound is further characterized by its Standard InChI: InChI=1S/C15H10N2O4S/c18-15(10-5-7-11(8-6-10)17(19)20)21-9-14-16-12-3-1-2-4-13(12)22-14/h1-8H,9H2 and InChIKey: YIZUECJBVWAFTP-UHFFFAOYSA-N.

Structural Components and Significance

The molecular architecture of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate consists of two primary functional moieties: the benzothiazole heterocycle and the 4-nitrobenzoate group. The benzothiazole component features a fused ring system comprising a benzene ring and a thiazole ring, which contributes to the compound's planarity and potential for π-π interactions with biological targets. The 4-nitrobenzoate portion introduces electron-withdrawing characteristics that influence the compound's electronic distribution and reactivity.

The SMILES notation for the compound (C1=CC=C2C(=C1)N=C(S2)COC(=O)C3=CC=C(C=C3)N+[O-]) provides a linear textual representation of its structure, facilitating computational analyses and database searches. This structural information is critical for understanding the compound's potential binding modes with biological targets and its physicochemical properties relevant to drug development.

Physical and Chemical Properties

Understanding the physical and chemical properties of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is essential for its characterization, handling, and application in research settings. These properties influence its solubility, stability, and reactivity patterns.

Physical Characteristics

While comprehensive physical data specifically for 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is limited in the available literature, its properties can be inferred from related compounds containing similar functional groups. Based on its molecular weight (314.3 g/mol) and structure, the compound is expected to be a crystalline solid under standard conditions.

The presence of both the benzothiazole ring and the nitro group contributes to the compound's expected physical properties. Related nitrobenzoate compounds, such as methyl 4-nitrobenzoate, exhibit specific physical characteristics that may provide insights into our target compound. For instance, sodium 4-nitrobenzoate has a reported boiling point of 359.1°C at 760 mmHg and a flash point of 166.5°C, suggesting that 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate might have similarly high thermal stability parameters .

Chemical Reactivity and Stability

The chemical reactivity of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate is significantly influenced by its functional groups. The ester linkage (COO) connecting the benzothiazole and nitrobenzoate moieties is susceptible to hydrolysis under acidic or basic conditions. The nitro group at the para position of the benzoate ring is strongly electron-withdrawing, which affects the electron distribution throughout the molecule and consequently its reactivity patterns.

The benzothiazole ring system in the compound contributes to its potential for binding interactions, particularly with biological macromolecules. Research on related benzothiazole compounds has highlighted their ability to inhibit fibril formation, suggesting possible applications in the context of neurodegenerative diseases. This feature may be relevant when considering the biological activities of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate.

Synthesis Methods and Approaches

The synthesis of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate requires specific chemical procedures that enable the formation of the ester linkage between the benzothiazole and nitrobenzoate components. This section explores potential synthetic routes based on reported methodologies for similar compounds.

Related Synthetic Procedures

Insights into potential synthesis methods can be derived from procedures reported for similar compounds. For instance, the synthesis of 4-methyl-3-nitrobenzoic acid involves the nitration of 4-methylbenzoic acid using ammonium nitrate and concentrated sulfuric acid . This nitration approach could be relevant for preparing the 4-nitrobenzoic acid component if alternative starting materials are considered.

Another relevant procedure is the synthesis of N-(4-methoxyphenyl)-4-methyl-3-nitrobenzamide, which involves the reaction of p-anisidine with 4-methyl-3-nitrobenzoyl chloride in the presence of triethylamine . This demonstrates the activation of carboxylic acids as acid chlorides for subsequent reactions with nucleophiles, a strategy potentially applicable to the synthesis of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate.

The general conditions for characterizing synthesized compounds typically include melting point determination, 1H NMR and 13C NMR spectroscopy, mass spectrometry, and thin-layer chromatography for purity assessment . These analytical methods would be essential for confirming the successful synthesis and purity of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate.

Research Applications and Methodological Approaches

The unique structural features of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate position it as a valuable compound for various research applications. This section explores its potential uses in different scientific domains and the methodological approaches employed in investigating its properties and activities.

Medicinal Chemistry Applications

In medicinal chemistry research, 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate represents a promising scaffold for developing new therapeutic agents. The compound's structure can serve as a starting point for medicinal chemistry optimization campaigns, where structural modifications are systematically introduced to enhance potency, selectivity, and pharmacokinetic properties.

The benzothiazole scaffold has been the focus of hit-to-lead optimization efforts in drug discovery programs . These optimization processes typically involve synthesizing analogs with variations in substituents, assessing their biological activities, and establishing structure-activity relationships (SARs). Similar approaches could be applied to 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate to develop improved derivatives for specific therapeutic applications.

Analytical Characterization Methods

The characterization of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate and its derivatives typically involves a range of analytical techniques. Nuclear Magnetic Resonance (NMR) spectroscopy, including both 1H NMR and 13C NMR, provides detailed structural information about the compound's molecular framework and substituent patterns . Mass spectrometry techniques, such as ESI-MS, are essential for confirming the molecular weight and elemental composition.

Thin-layer chromatography (TLC) on silica gel plates, using appropriate solvent systems such as mixtures of n-hexane and ethyl acetate, is commonly employed to assess the purity of synthesized compounds . High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offer more sophisticated analytical platforms for characterizing the compound with high precision.

Computational Approaches

Computational methods provide valuable tools for investigating the properties and potential activities of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate. Molecular docking studies can predict the binding modes and affinities of the compound with potential biological targets, offering insights into its mechanism of action and guiding structural optimization efforts.

Quantitative Structure-Activity Relationship (QSAR) models can establish correlations between the compound's structural features and its observed biological activities. These models can then be used to predict the properties of designed analogs before their synthesis, streamlining the drug discovery process. The availability of standardized identifiers such as SMILES notation and InChI for 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate facilitates its inclusion in computational studies and database searches.

Current Research Trends and Future Directions

The investigation of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate and related compounds reflects broader trends in medicinal chemistry and drug discovery. This section explores current research approaches and future perspectives for advancing the understanding and applications of this compound.

Synthetic Methodology Innovations

Current research trends emphasize the development of more efficient and environmentally friendly synthetic approaches for preparing compounds like 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate. Green chemistry principles are increasingly being applied to synthetic procedures, as exemplified by approaches using reduced-toxicity solvents, lower energy requirements, and fewer synthetic steps .

Ultrasound-assisted synthesis represents another innovative approach being explored for preparing similar complex organic molecules. This technique can enhance reaction rates, reduce reaction times, and improve yields through the phenomenon of acoustic cavitation . Applying such methodologies to the synthesis of 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate could lead to more efficient production processes with reduced environmental impact.

Therapeutic Target Expansion

Research on benzothiazole-containing compounds is expanding beyond traditional antimicrobial and anticancer applications to explore their potential against emerging therapeutic targets. The ability of benzothiazole derivatives to inhibit fibril formation positions them as candidates for addressing protein misfolding disorders, including various neurodegenerative conditions.

Future research directions may focus on investigating the specific protein targets and signaling pathways modulated by 1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate. Understanding these molecular interactions would provide a foundation for rational design approaches aimed at optimizing the compound's therapeutic properties for specific clinical applications.

Combination Approaches and Hybrid Molecules

An emerging trend in medicinal chemistry involves the development of hybrid molecules that combine multiple pharmacophores to achieve enhanced therapeutic effects or address complex disease mechanisms. The synthesis and characterization of quinazolinobenzodiazepinebenzothiazole hybrid derivatives exemplify this approach, where distinct structural motifs are integrated into single molecular entities .

1,3-Benzothiazol-2-ylmethyl 4-nitrobenzoate itself represents a hybrid structure combining benzothiazole and nitrobenzoate components. Future research may explore additional structural modifications or combinations with other bioactive moieties to develop more potent and selective therapeutic agents. Such hybrid approaches could potentially address challenges related to drug resistance, particularly in antimicrobial and anticancer applications.

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